molecular formula C20H20F2N4O3 B14112647 (E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14112647
M. Wt: 402.4 g/mol
InChI Key: LUDSCOKYHWQFFN-UHFFFAOYSA-N
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Description

(E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of difluorophenyl and ethoxypropyl groups in its structure suggests that it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinazoline core: This can be achieved by cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives and isocyanates.

    Introduction of the difluorophenyl group: This step may involve nucleophilic substitution reactions using difluorobenzene derivatives.

    Attachment of the ethoxypropyl group: This can be done through alkylation reactions using ethoxypropyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, potentially altering the compound’s activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of difluorophenyl and ethoxypropyl groups may enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.

    Fluorophenyl compounds: Known for their enhanced biological activity due to the presence of fluorine atoms.

Uniqueness

(E)-1-(2,6-difluorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C20H20F2N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C20H20F2N4O3/c1-2-29-12-6-11-26-18(13-7-3-4-10-16(13)23-20(26)28)25-19(27)24-17-14(21)8-5-9-15(17)22/h3-5,7-10H,2,6,11-12H2,1H3,(H2,24,25,27)

InChI Key

LUDSCOKYHWQFFN-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F

Origin of Product

United States

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